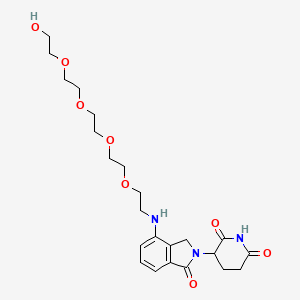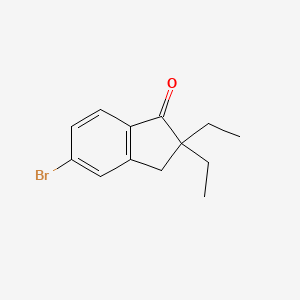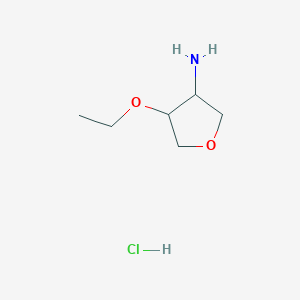![molecular formula C13H8Cl2O2 B14777226 2',6'-Dichloro[1,1'-biphenyl]-3-carboxylic acid CAS No. 1181345-02-7](/img/structure/B14777226.png)
2',6'-Dichloro[1,1'-biphenyl]-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,6’-DICHLORO-[1,1’-BIPHENYL]-3-CARBOXYLIC ACID is an organic compound belonging to the class of biphenyl derivatives. It is characterized by the presence of two chlorine atoms at the 2’ and 6’ positions and a carboxylic acid group at the 3 position on the biphenyl structure. This compound has a molecular formula of C12H8Cl2O2 and a molecular weight of 255.10 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-DICHLORO-[1,1’-BIPHENYL]-3-CARBOXYLIC ACID typically involves the chlorination of biphenyl followed by carboxylation. One common method is the Friedel-Crafts acylation reaction, where biphenyl is treated with a chlorinating agent such as chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting dichlorobiphenyl is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient chlorination and carboxylation processes. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2’,6’-DICHLORO-[1,1’-BIPHENYL]-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives with different functional groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various biphenyl derivatives with altered functional groups, such as hydroxyl, amino, and alkyl groups .
Applications De Recherche Scientifique
2’,6’-DICHLORO-[1,1’-BIPHENYL]-3-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2’,6’-DICHLORO-[1,1’-BIPHENYL]-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichlorobiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2,6-Dichlorobenzoic Acid: Contains a single benzene ring with two chlorine atoms and a carboxylic acid group, differing in structure and reactivity.
3,3’-Dichlorobiphenyl: Has chlorine atoms at different positions, affecting its chemical properties and reactivity.
Uniqueness
2’,6’-DICHLORO-[1,1’-BIPHENYL]-3-CARBOXYLIC ACID is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1181345-02-7 |
|---|---|
Formule moléculaire |
C13H8Cl2O2 |
Poids moléculaire |
267.10 g/mol |
Nom IUPAC |
3-(2,6-dichlorophenyl)benzoic acid |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-5-2-6-11(15)12(10)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17) |
Clé InChI |
BEMITJDMMZJBNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


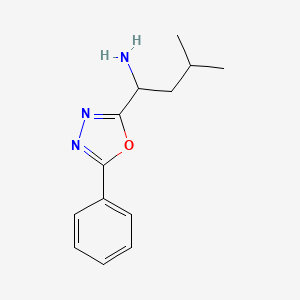


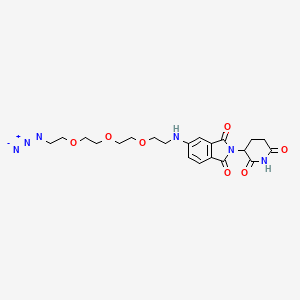

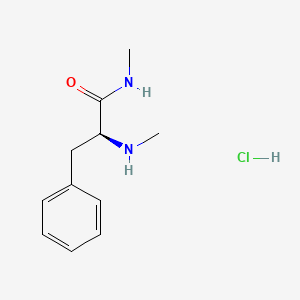


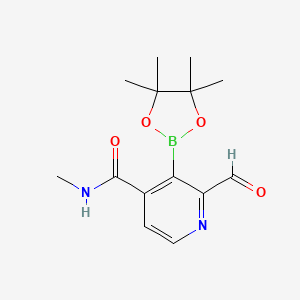

![2-pyrrolidin-2-yl-3H-imidazo[4,5-c]pyridine](/img/structure/B14777218.png)
